1-Hexyl-1h-1,2,3-triazol-4-amine

Catalog No.
S14008321
CAS No.
M.F
C8H16N4
M. Wt
168.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexyl-1h-1,2,3-triazol-4-amine

Product Name

1-Hexyl-1h-1,2,3-triazol-4-amine

IUPAC Name

1-hexyltriazol-4-amine

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

InChI

InChI=1S/C8H16N4/c1-2-3-4-5-6-12-7-8(9)10-11-12/h7H,2-6,9H2,1H3

InChI Key

MZTJPEOYFJVGIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(N=N1)N

1-Hexyl-1H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, characterized by a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The specific structure of 1-hexyl-1H-1,2,3-triazol-4-amine includes a hexyl group attached to the nitrogen atom at position one and an amino group at position four. This configuration imparts unique physical and chemical properties to the compound, making it versatile for various applications in medicinal chemistry and materials science.

The chemical reactivity of 1-hexyl-1H-1,2,3-triazol-4-amine is primarily influenced by the presence of the amino group and the triazole ring. Common reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cycloaddition Reactions: The triazole ring can undergo cycloaddition with various electrophiles, enhancing its utility in synthetic pathways.
  • Hydrogen Bonding: The compound can form hydrogen bonds due to the amino group and nitrogen atoms in the triazole ring, which may influence its solubility and interaction with biological targets.

Research indicates that compounds within the triazole family exhibit a range of biological activities. Specifically, 1-hexyl-1H-1,2,3-triazol-4-amine has shown potential in:

  • Antimicrobial Activity: It may inhibit the growth of various bacteria and fungi.
  • Anticancer Properties: Similar triazole derivatives have been studied for their ability to disrupt cancer cell proliferation by targeting microtubule dynamics .

The exact biological activity of 1-hexyl-1H-1,2,3-triazol-4-amine requires further investigation to establish its efficacy against specific pathogens or cancer cell lines.

The synthesis of 1-hexyl-1H-1,2,3-triazol-4-amine can be achieved through several methods:

  • Click Chemistry: Utilizing azides and alkynes in a copper-catalyzed reaction to form the triazole ring.
  • Hydrazine Derivatives: Reacting hydrazine with appropriate carbonyl compounds followed by cyclization to form the triazole structure.
  • Direct Amination: Starting from a suitable halogenated triazole precursor and performing nucleophilic substitution with hexylamine.

These methods highlight the versatility in synthesizing triazole derivatives while allowing for modifications that can enhance biological activity or solubility.

The unique properties of 1-hexyl-1H-1,2,3-triazol-4-amine make it suitable for various applications:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting microbial infections or cancer.
  • Materials Science: In the creation of functional materials due to its ability to form stable complexes with metals or other organic compounds.

Its structural features allow it to be explored as a bioisostere in drug design, potentially improving pharmacokinetic properties.

Studies on the interactions of 1-hexyl-1H-1,2,3-triazol-4-amine with biological macromolecules are essential for understanding its mechanism of action. Potential areas of investigation include:

  • Binding Affinity: Evaluating how well it binds to proteins or enzymes relevant to disease pathways.
  • Cellular Uptake: Analyzing how effectively it enters cells and its subsequent effects on cellular functions.

Such studies are crucial for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with 1-hexyl-1H-1,2,3-triazol-4-amine. A comparison highlights its unique attributes:

Compound NameStructure FeaturesUnique Attributes
1-Octyl-1H-1,2,3-triazol-4-aminesOctyl group instead of hexylLonger alkyl chain may influence solubility
1-Decyl-1H-1,2,3-triazol-4-aminesDecyl group provides longer hydrophobic characterPotentially different biological activity profiles
4-Amino-5-(octyl)-triazoleSimilar triazole structure but lacks amine at position oneMay exhibit different reactivity due to structural differences
5-(4-Hexyl-1H-1,2,3-triazol)-2,1,3-benzoxadiazoleIncorporates benzoxadiazole moietyUnique interactions due to additional aromatic system

The uniqueness of 1-hexyl-1H-1,2,3-triazol-4-amines lies in its specific combination of a hexyl chain and an amino group at distinct positions on the triazole ring. This configuration may enhance its solubility in organic solvents while providing functional groups capable of engaging in diverse

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.137496527 g/mol

Monoisotopic Mass

168.137496527 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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